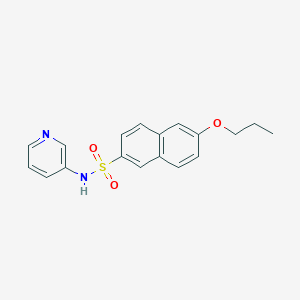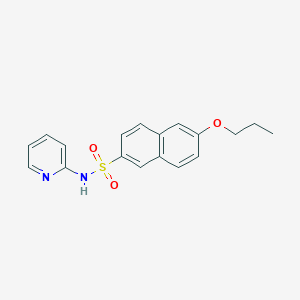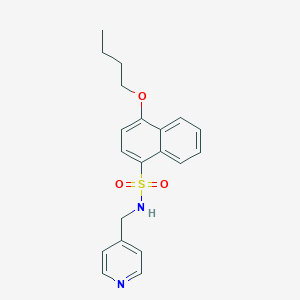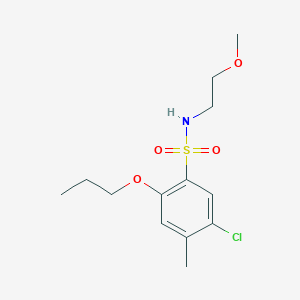![molecular formula C20H19NO5S B275306 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid, also known as NSC-39881, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamides and is a selective inhibitor of cyclooxygenase-2 (COX-2).
Mecanismo De Acción
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid is a selective inhibitor of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid. One direction is to study its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to optimize its formulation for in vivo administration.
Métodos De Síntesis
The synthesis of 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid involves the reaction of 2-naphthoic acid with propyl bromide in the presence of potassium carbonate to obtain 6-propoxynaphthalene-2-carboxylic acid. This compound is then reacted with sulfonyl chloride to obtain 2-[(6-propoxynaphthalen-2-yl)sulfonyl]benzoic acid, which is further treated with ammonia to obtain 2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid.
Aplicaciones Científicas De Investigación
2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has been studied for its potential use in the treatment of arthritis, cancer, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H19NO5S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[(6-propoxynaphthalen-2-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H19NO5S/c1-2-11-26-16-9-7-15-13-17(10-8-14(15)12-16)27(24,25)21-19-6-4-3-5-18(19)20(22)23/h3-10,12-13,21H,2,11H2,1H3,(H,22,23) |
Clave InChI |
VYXZKWAHUZNEHB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




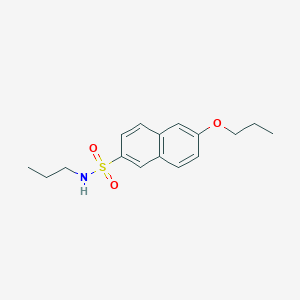
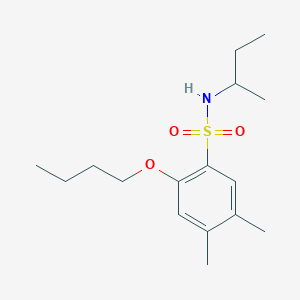
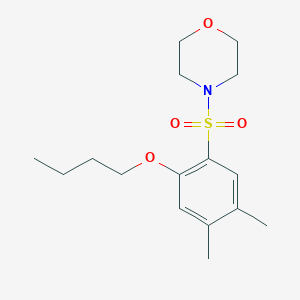
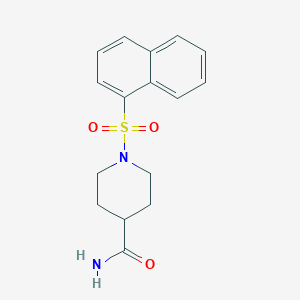
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
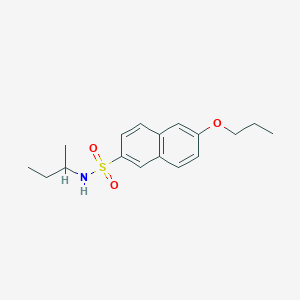
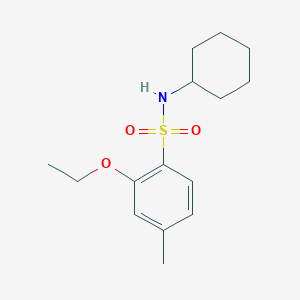
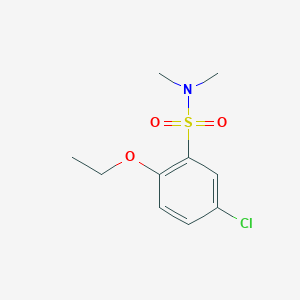
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
